1-Iodo-2,3-dimethylbenzene

Vue d'ensemble

Description

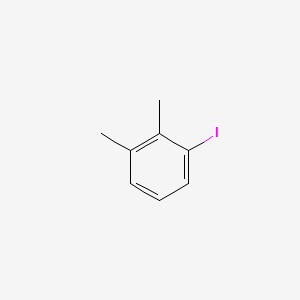

1-Iodo-2,3-dimethylbenzene, also known as 3-Iodo-o-xylene, is an organic compound with the molecular formula C8H9I. It is a derivative of benzene, where two methyl groups and one iodine atom are substituted at the 2nd and 3rd positions, respectively. This compound is a clear liquid that can range in color from light yellow to brown .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Iodo-2,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2,3-dimethyltoluene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C to 50°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the iodination process is carefully controlled to ensure high yield and purity. The reaction mixture is usually subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Iodo-2,3-dimethylbenzene primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. The compound can participate in:

Nucleophilic Substitution Reactions: These reactions often involve the replacement of the iodine atom with a nucleophile such as hydroxide, cyanide, or amine groups.

Electrophilic Aromatic Substitution Reactions: The methyl groups on the benzene ring can direct electrophiles to the ortho and para positions relative to the iodine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol at elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or sulfuric acid can be used under controlled conditions to introduce various substituents onto the benzene ring.

Major Products:

Nucleophilic Substitution: Products include 2,3-dimethylphenol, 2,3-dimethylbenzonitrile, and 2,3-dimethylaniline.

Electrophilic Aromatic Substitution: Products include 4-bromo-1-iodo-2,3-dimethylbenzene and 4-chloro-1-iodo-2,3-dimethylbenzene.

Applications De Recherche Scientifique

1-Iodo-2,3-dimethylbenzene has several applications in scientific research:

Materials Science: The compound is utilized in the synthesis of liquid crystals, which are essential components in display technologies such as liquid crystal display screens.

Biology and Medicine: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.

Mécanisme D'action

The mechanism of action of 1-Iodo-2,3-dimethylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. This intermediate is stabilized by the delocalization of electrons within the aromatic ring. The iodine atom, being a good leaving group, facilitates the substitution reactions by making the benzene ring more reactive towards nucleophiles and electrophiles .

Comparaison Avec Des Composés Similaires

- 1-Iodo-3,5-dimethylbenzene

- 1-Iodo-2,4-dimethylbenzene

- 1-Iodo-4-methylbenzene

Uniqueness: 1-Iodo-2,3-dimethylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of two methyl groups adjacent to the iodine atom makes it more reactive in electrophilic aromatic substitution reactions compared to its isomers .

Activité Biologique

1-Iodo-2,3-dimethylbenzene, also known as 1-iodo-o-xylene, is an organoiodine compound with significant biological activity and applications in various fields, including medicinal chemistry and materials science. This article explores the biochemical properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula CHI and a molecular weight of approximately 232.06 g/mol. The presence of the iodine atom makes it a potent electrophile, capable of undergoing various chemical reactions, particularly electrophilic aromatic substitution (EAS) due to the electron-donating effects of the methyl groups on the benzene ring .

Electrophilic Aromatic Substitution (EAS) : The primary mechanism through which this compound exerts its biological activity is via EAS. The iodine atom can act as a leaving group in reactions where it is substituted by nucleophiles or electrophiles. This process can lead to the formation of various substituted aromatic compounds that may possess distinct biological activities.

Interaction with Cytochrome P450 : This compound interacts with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. The interaction can lead to the generation of reactive intermediates that may react with cellular macromolecules such as proteins and nucleic acids, potentially resulting in oxidative stress and cellular damage .

This compound has been shown to influence several cellular processes:

- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress can alter gene expression and activate stress response pathways.

- Metabolic Pathway Alteration : Interaction with metabolic enzymes can change metabolic fluxes, affecting levels of key metabolites and influencing cellular metabolism.

Case Studies

- Oxidative Functionalization : Research has demonstrated that this compound can undergo oxidative functionalization reactions, showcasing its utility in synthetic organic chemistry. For instance, studies have reported regioselectivity in tosyloxylactonization reactions involving this compound .

- Toxicological Studies : Toxicity assessments indicate that this compound exhibits skin irritation and potential eye damage upon contact. Safety data highlight the importance of handling this compound with care in laboratory settings .

Applications in Scientific Research

The compound serves multiple roles across different fields:

- Synthetic Chemistry : It is frequently used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Materials Science : Its properties allow for applications in developing liquid crystals used in display technologies .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Mechanism | Electrophilic aromatic substitution; interaction with cytochrome P450 |

| Cellular Effects | Induces oxidative stress; alters gene expression and metabolism |

| Toxicity | Causes skin irritation; potential serious eye damage |

| Applications | Intermediate in organic synthesis; used in materials science |

Propriétés

IUPAC Name |

1-iodo-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANMWBNOPFBJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185481 | |

| Record name | Benzene, 1-iodo-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31599-60-7 | |

| Record name | 1-Iodo-2,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31599-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-iodo-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031599607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-iodo-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.